1-Phenyl-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties
Scientific Research Applications
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies investigating its potential as an anti-inflammatory and antimicrobial agent.
Medicine: Research is ongoing to explore its efficacy in treating various diseases, including cancer and hypertension.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
While the specific mechanism of action for 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole is not mentioned in the search results, indazoles in general exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Safety and Hazards
The safety information for this compound includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is swallowed or comes into contact with skin or eyes .
Future Directions
Preparation Methods
The synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of phenylhydrazine with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to yield the desired indazole derivative . Industrial production methods often employ similar synthetic routes but may include additional steps to optimize yield and purity.
Chemical Reactions Analysis
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Comparison with Similar Compounds
1-Phenyl-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: Known for its anticancer and antimicrobial properties.
2H-Indazole: Exhibits antihypertensive and anti-inflammatory activities.
3-Phenyl-2H-indazole: Noted for its potential as an anti-inflammatory agent.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-2-7-12(8-3-1)15-13-9-5-4-6-11(13)10-14-15/h1-3,7-8,10H,4-6,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBVBTYRFINFCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=NN2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611707 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14714-06-8 | |
Record name | 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10611707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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